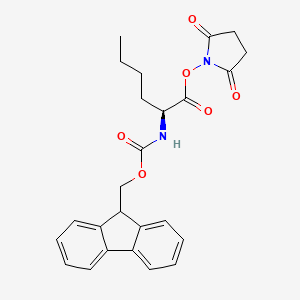
Fmoc-L-正亮氨酸 N-羟基琥珀酰亚胺酯
描述
Fmoc-L-norleucine n-hydroxysuccinimide ester is a chemical compound with the molecular formula C25H26N2O6 and a molecular weight of 450.49 g/mol . It is commonly used in peptide synthesis as a reagent for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids . The compound is known for its efficiency in forming these derivatives in high yield, making it a valuable tool in various biochemical applications .
科学研究应用
Fmoc-L-norleucine n-hydroxysuccinimide ester has a wide range of applications in scientific research. In chemistry, it is used in the synthesis of peptides and glycopeptides, where it serves as a protecting group for amino acids . In biology, the compound is employed in the study of protein-protein interactions and the development of peptide-based drugs . In medicine, it is used in the synthesis of therapeutic peptides and as a tool for drug discovery . Industrial applications include the large-scale production of peptides for research and pharmaceutical purposes .
作用机制
Target of Action
Fmoc-L-norleucine N-hydroxysuccinimide ester is primarily used in the field of proteomics research . Its main targets are the hydroxy-amino acids in proteins . The compound is used to selectively prepare N-(9-fluorenylmethoxycarbonyl) derivatives of these amino acids .
Mode of Action
The compound works by reacting with the hydroxy-amino acids to form N-(9-fluorenylmethoxycarbonyl) derivatives . This reaction is facilitated by the N-hydroxysuccinimide ester group in the compound, which acts as a good leaving group, making the compound highly reactive towards nucleophiles such as the amino group in amino acids .
Biochemical Pathways
The primary biochemical pathway affected by this compound is protein synthesis. Specifically, it is used in the synthesis of glycopeptides . By reacting with the hydroxy-amino acids in proteins, it allows for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of these amino acids, which are key intermediates in the synthesis of glycopeptides .
Pharmacokinetics
The compound is stable at temperatures between 0-8°C , which helps maintain its reactivity and ensures its effectiveness in the preparation of N-(9-fluorenylmethoxycarbonyl) derivatives.
Result of Action
The result of the compound’s action is the formation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids . These derivatives are key intermediates in the synthesis of glycopeptides . Thus, the compound plays a crucial role in proteomics research, particularly in the study and synthesis of glycoproteins.
生化分析
Biochemical Properties
The role of Fmoc-L-norleucine N-hydroxysuccinimide ester in biochemical reactions is primarily as a reagent for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Molecular Mechanism
The molecular mechanism of action of Fmoc-L-norleucine N-hydroxysuccinimide ester involves its reaction with intermediate glycosylamines produced by microwave-assisted deglycosylation . This derivatization reaction can be effectively achieved under 40 °C for 1 h .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-norleucine n-hydroxysuccinimide ester typically involves the reaction of Fmoc-L-norleucine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired ester .
Industrial Production Methods: Industrial production of Fmoc-L-norleucine n-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield . The reaction conditions are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles .
化学反应分析
Types of Reactions: Fmoc-L-norleucine n-hydroxysuccinimide ester primarily undergoes substitution reactions, where the ester group reacts with nucleophiles such as amines to form amide bonds . This reaction is crucial in peptide synthesis, where the ester acts as a protecting group for amino acids .
Common Reagents and Conditions: Common reagents used in reactions involving Fmoc-L-norleucine n-hydroxysuccinimide ester include bases like N,N-diisopropylethylamine (DIPEA) and solvents such as DCM . The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Major Products: The major products formed from reactions involving Fmoc-L-norleucine n-hydroxysuccinimide ester are N-(9-fluorenylmethoxycarbonyl) derivatives of amino acids . These derivatives are essential intermediates in the synthesis of peptides and other complex biomolecules .
相似化合物的比较
Similar compounds to Fmoc-L-norleucine n-hydroxysuccinimide ester include Fmoc-L-leucine n-hydroxysuccinimide ester and Fmoc-L-isoleucine n-hydroxysuccinimide ester . These compounds also serve as protecting groups for amino acids in peptide synthesis . Fmoc-L-norleucine n-hydroxysuccinimide ester is unique in its ability to form derivatives with specific amino acids, making it a valuable tool in the synthesis of complex peptides .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6/c1-2-3-12-21(24(30)33-27-22(28)13-14-23(27)29)26-25(31)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,2-3,12-15H2,1H3,(H,26,31)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZUSHCSKUMSHO-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


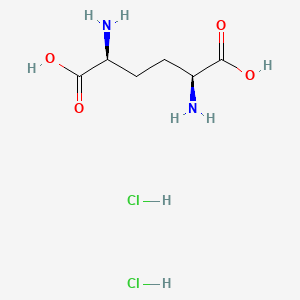

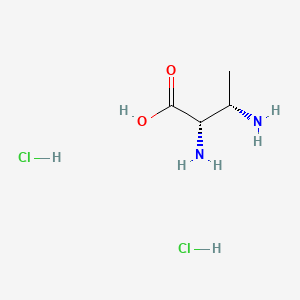
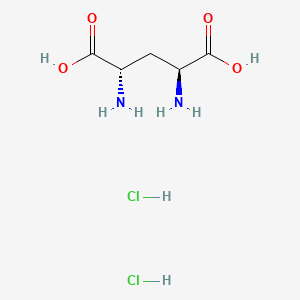
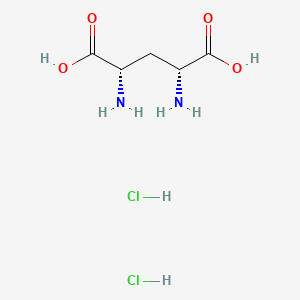
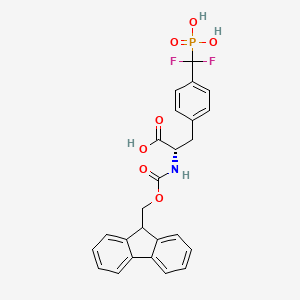
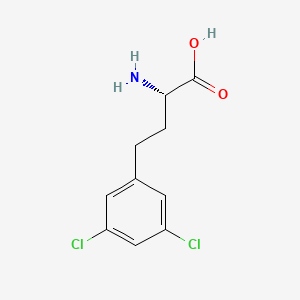
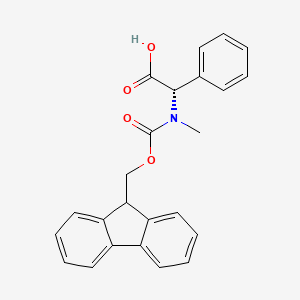
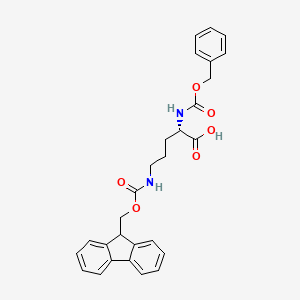
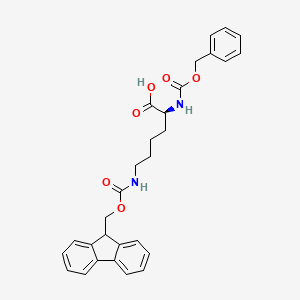
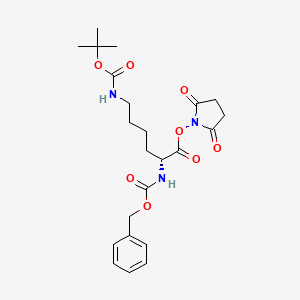
![(2S)-5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B613317.png)
